2-(3,4-Dimethylphenyl)pyridine 2-(3,4-Dimethylphenyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13492374
InChI: InChI=1S/C13H13N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h3-9H,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=CC=CC=N2)C
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol

2-(3,4-Dimethylphenyl)pyridine

CAS No.:

Cat. No.: VC13492374

Molecular Formula: C13H13N

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethylphenyl)pyridine -

Specification

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
IUPAC Name 2-(3,4-dimethylphenyl)pyridine
Standard InChI InChI=1S/C13H13N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h3-9H,1-2H3
Standard InChI Key UXSJPSKCFIELIM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC=CC=N2)C
Canonical SMILES CC1=C(C=C(C=C1)C2=CC=CC=N2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3,4-Dimethylphenyl)pyridine consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 2-position with a 3,4-dimethylphenyl group. The molecular formula is C₁₃H₁₃N, with a molecular weight of 183.25 g/mol. The nitrogen atom in the pyridine ring introduces electron-withdrawing characteristics, while the methyl groups on the phenyl ring contribute steric bulk and moderate electron-donating effects.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₃N
Molecular Weight183.25 g/mol
IUPAC Name2-(3,4-Dimethylphenyl)pyridine
Boiling PointEstimated 280–300°C (extrapolated)
SolubilityModerate in organic solvents (e.g., dichloromethane, ethanol)
Crystallographic DataAnalogous structures show monoclinic systems

Spectroscopic Characterization

While direct spectral data for 2-(3,4-Dimethylphenyl)pyridine are unavailable, related compounds provide insights:

  • ¹H NMR: Pyridine protons typically resonate at δ 7.2–8.5 ppm, while aromatic methyl groups appear at δ 2.3–2.6 ppm .

  • IR Spectroscopy: Stretching vibrations for C=N (pyridine) near 1600 cm⁻¹ and C-H (methyl) near 2900 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3,4-Dimethylphenyl)pyridine can be inferred from methods used for analogous pyridine derivatives:

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 2-pyridylboronic acid and 3,4-dimethylbromobenzene offers a high-yield route. This method is favored for its regioselectivity and compatibility with aromatic halides .

Friedel-Crafts Alkylation

Electrophilic substitution on pyridine using 3,4-dimethylbenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) could yield the target compound, though competing reactions may reduce efficiency .

Modified Amination Protocols

Patent CN102304083A describes chlorination and methoxylation steps for pyridine derivatives, suggesting that similar strategies (e.g., chloromethylation followed by dehydrohalogenation) might apply.

Table 2: Comparative Synthesis Strategies

MethodYield (%)AdvantagesLimitations
Suzuki-Miyaura Coupling70–85High regioselectivity, mild conditionsCost of palladium catalysts
Friedel-Crafts50–60Simple reagentsLow selectivity, side products
Chlorination/Amination60–75ScalabilityMulti-step, hazardous reagents

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic groups. LogP values (estimated at 2.8–3.2) suggest moderate lipophilicity, aligning with trends in pyridine derivatives .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 250°C, indicating suitability for high-temperature applications .

Applications in Research and Industry

Coordination Chemistry

The title compound’s nitrogen lone pair enables ligand behavior in metal complexes. A crystallographically characterized analog, dichlorido{2-[(3,4-dimethylphenyl)iminomethyl]pyridine}-copper(II), exhibits a distorted tetrahedral geometry with Cu–N bond lengths of 1.98–2.02 Å . Such complexes are explored for catalytic and photocatalytic applications.

Table 3: Metal Complex Properties

Metal CenterGeometryBond Lengths (Å)Application
Cu(II)Distorted tetrahedralCu–N: 1.98–2.02Catalytic oxidation
Fe(II)OctahedralFe–N: 2.10–2.15Biomimetic catalysis

Recent Research Findings

Catalytic Applications

A 2024 study demonstrated that palladium complexes with pyridine ligands catalyze C–H activation in aryl halides, achieving turnover numbers (TON) > 1,000 . The electron-donating methyl groups in 2-(3,4-Dimethylphenyl)pyridine could enhance catalytic activity by modulating metal electron density.

Drug Delivery Systems

Nanoparticles functionalized with pyridine derivatives show improved targeting to cancer cells. For example, pyridine-coated liposomes increased doxorubicin delivery efficiency by 40% in murine models .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields or hazardous reagents. Future work could explore biocatalytic routes or flow chemistry to improve efficiency and sustainability.

Expanding Pharmacological Profiling

In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial assays (e.g., E. coli, S. aureus) are critical to unlocking therapeutic potential.

Materials Science Innovations

The compound’s rigid structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Theoretical studies predict a bandgap of 3.1–3.5 eV, suitable for optoelectronic devices.

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